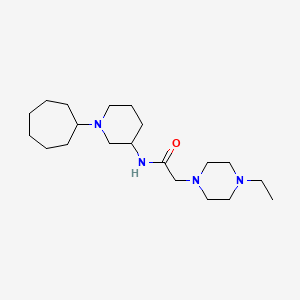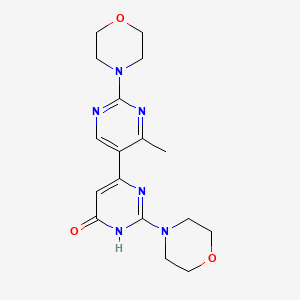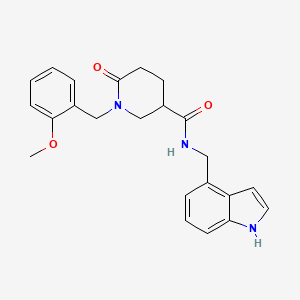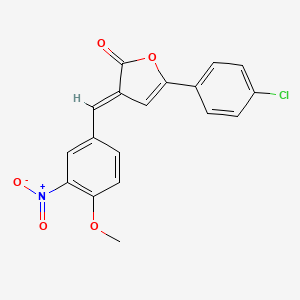
2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine, also known as MPCC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPCC is a synthetic compound that belongs to the family of morpholine derivatives.
Mécanisme D'action
The mechanism of action of 2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the production of inflammatory cytokines and modulating the activity of various enzymes. This compound has also been found to interact with various receptors in the body, including the cannabinoid receptors.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit the growth of various bacteria. This compound has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine in lab experiments is its potential to have a wide range of applications. This compound has been studied for its potential use in various fields of research, including cancer research, neurodegenerative disease research, and anti-bacterial research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the potential of this compound as an anti-cancer and anti-bacterial agent.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-bacterial properties, as well as its neuroprotective effects. The synthesis method of this compound involves the reaction of 4-(1H-pyrazol-4-ylcarbonyl)morpholine with 4-methylpentanoyl chloride. While this compound has several advantages for lab experiments, such as its potential to have a wide range of applications, it also has limitations, such as its limited solubility in water. There are several future directions for the study of this compound, including further investigation of its anti-inflammatory properties and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine involves the reaction of 4-(1H-pyrazol-4-ylcarbonyl)morpholine with 4-methylpentanoyl chloride. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified using column chromatography. The yield of the synthesis method is approximately 50%.
Applications De Recherche Scientifique
2-(4-methylpentyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine has been found to have potential applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
[2-(4-methylpentyl)morpholin-4-yl]-(1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11(2)4-3-5-13-10-17(6-7-19-13)14(18)12-8-15-16-9-12/h8-9,11,13H,3-7,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYOQGXZXMVSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-6-carboxamide](/img/structure/B6031444.png)

![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6031460.png)
![1-(2-methoxyethyl)-5-(1'H-spiro[indene-1,4'-piperidin]-1'-ylcarbonyl)-2-piperidinone](/img/structure/B6031464.png)
![1'-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6031478.png)
![4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6031483.png)
![2-pyridin-2-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031491.png)
![2-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6031495.png)
![2-[4-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6031506.png)

![5-bromo-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B6031546.png)


![1-(1-isopropyl-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6031567.png)